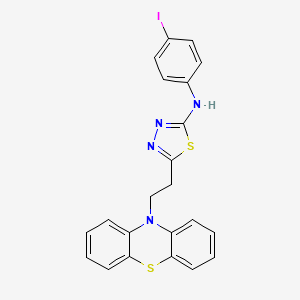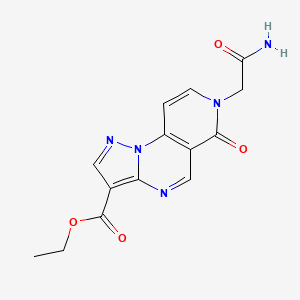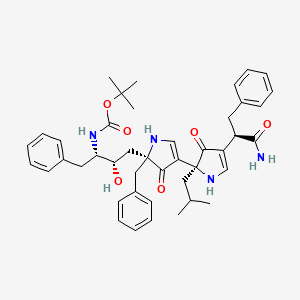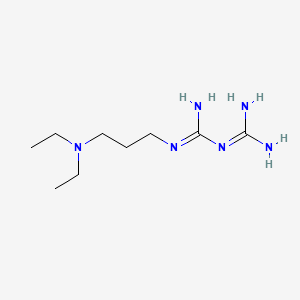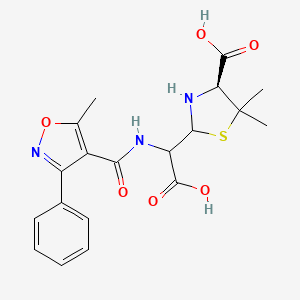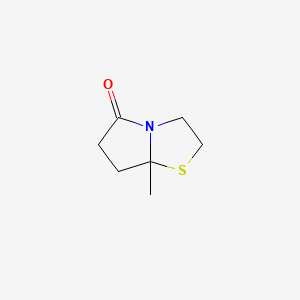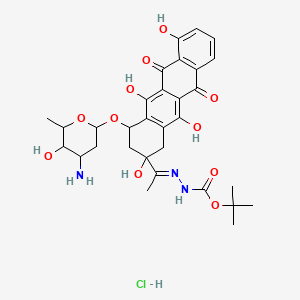
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride is a complex organic compound It is known for its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride involves multiple steps. The process typically starts with the preparation of the core naphthacene structure, followed by the introduction of the amino and hydroxyl groups. The final steps involve the esterification and formation of the monohydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death.
類似化合物との比較
Similar Compounds
Dacarbazine: An anticancer drug with a similar core structure but different functional groups.
Dactinomycin: An antibiotic with a similar naphthacene core but different substituents.
Daunorubicin: An anticancer drug with a similar structure but different sugar moieties.
Uniqueness
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
81914-45-6 |
|---|---|
分子式 |
C31H38ClN3O11 |
分子量 |
664.1 g/mol |
IUPAC名 |
tert-butyl N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate;hydrochloride |
InChI |
InChI=1S/C31H37N3O11.ClH/c1-12-24(36)16(32)9-19(43-12)44-18-11-31(42,13(2)33-34-29(41)45-30(3,4)5)10-15-21(18)28(40)23-22(26(15)38)25(37)14-7-6-8-17(35)20(14)27(23)39;/h6-8,12,16,18-19,24,35-36,38,40,42H,9-11,32H2,1-5H3,(H,34,41);1H/b33-13+; |
InChIキー |
YUISNKMTMJDASD-WHPANWKISA-N |
異性体SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(/C(=N/NC(=O)OC(C)(C)C)/C)O)N)O.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




